
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12F2O2 and a molecular weight of 190.19 g/mol . It is a member of the diketone family and is characterized by the presence of two fluorine atoms and an isopropyl group attached to a cyclohexane ring.
Méthodes De Préparation
The synthesis of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione typically involves the fluorination of a precursor compound, such as 5-isopropylcyclohexane-1,3-dione. The reaction is carried out under controlled conditions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Applications De Recherche Scientifique
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione has several applications in scientific research, including:
Chemistry: It is used as a ligand in catalysis and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
2,2-Difluoro-5-methylcyclohexane-1,3-dione: Similar structure but with a methyl group instead of an isopropyl group.
2,2-Difluoro-5-ethylcyclohexane-1,3-dione: Similar structure but with an ethyl group instead of an isopropyl group.
2,2-Difluoro-5-tert-butylcyclohexane-1,3-dione: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the isopropyl group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
1031926-87-0 |
|---|---|
Formule moléculaire |
C9H12F2O2 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2,2-difluoro-5-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12F2O2/c1-5(2)6-3-7(12)9(10,11)8(13)4-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
JFWMFERJFZESBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(=O)C(C(=O)C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)
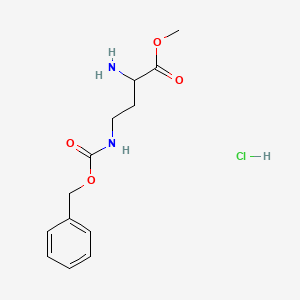
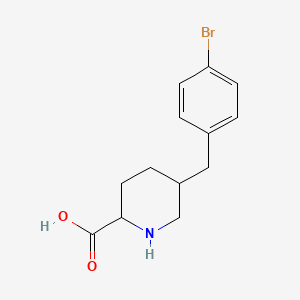
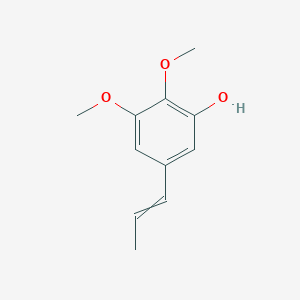
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794036.png)
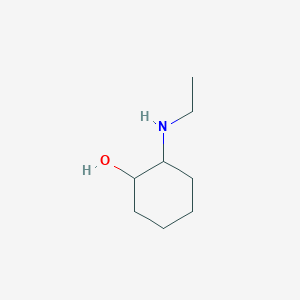
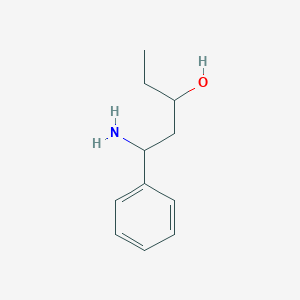
![4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14794049.png)
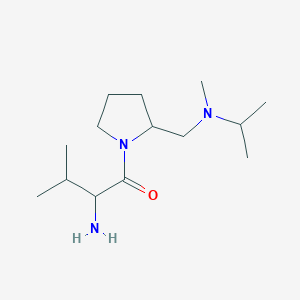
![(1R,2S,4S,7S,9S,12R,14R,16S)-4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione](/img/structure/B14794056.png)
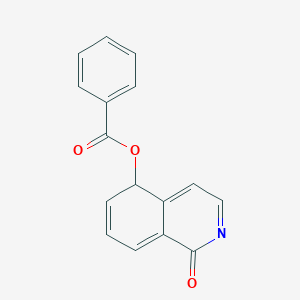
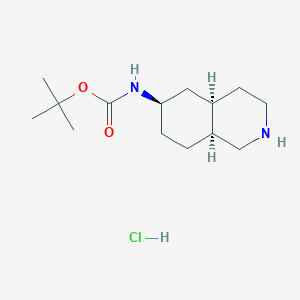
![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B14794088.png)

